2,5-DI(4-Formylphenyl)thiophen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

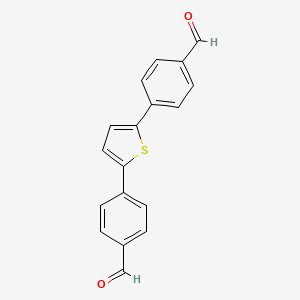

2,5-DI(4-Formylphenyl)thiophene: is an organic compound with the molecular formula C18H12O2S and a molecular weight of 292.352 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two formyl groups attached to the phenyl rings at the 2 and 5 positions of the thiophene ring. The compound is also known by other names such as 4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde .

Wissenschaftliche Forschungsanwendungen

2,5-DI(4-Formylphenyl)thiophene has a wide range of applications in scientific research, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI(4-Formylphenyl)thiophene typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction , where a thiophene derivative is treated with a formylating agent such as N-formylpiperidine . Another method involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives, including 2,5-DI(4-Formylphenyl)thiophene, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their high yield and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-DI(4-Formylphenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid or chloroform.

Major Products:

Oxidation: 2,5-DI(4-carboxyphenyl)thiophene.

Reduction: 2,5-DI(4-hydroxyphenyl)thiophene.

Substitution: 2,5-DI(4-bromophenyl)thiophene.

Wirkmechanismus

The mechanism of action of 2,5-DI(4-Formylphenyl)thiophene involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions , forming covalent bonds with nucleophiles. The thiophene ring can undergo electrophilic aromatic substitution , allowing the compound to interact with electrophilic species . These interactions enable the compound to exert its effects in biological systems, such as inhibiting enzyme activity or disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

2,5-Dibromothiophene: A thiophene derivative with bromine atoms at the 2 and 5 positions.

4-Formylphenylboronic acid: A compound with a formyl group attached to a phenyl ring and a boronic acid group.

2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.

Uniqueness: 2,5-DI(4-Formylphenyl)thiophene is unique due to the presence of two formyl groups, which provide additional reactivity and functionality compared to other thiophene derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .

Biologische Aktivität

2,5-DI(4-Formylphenyl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of thiophene, this compound's structural features suggest various mechanisms of action that could lead to significant pharmacological effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 2,5-DI(4-Formylphenyl)thiophene.

Chemical Structure and Properties

The chemical structure of 2,5-DI(4-Formylphenyl)thiophene can be represented as follows:

- Molecular Formula : C16H12O2S

- Molecular Weight : 272.33 g/mol

The compound features two formyl groups attached to a thiophene ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of 2,5-DI(4-Formylphenyl)thiophene is primarily attributed to its ability to interact with various cellular components:

- Antioxidant Activity : Thiophenes are known for their antioxidant properties. The presence of the formyl groups may enhance the electron-donating ability of the thiophene ring, thus scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial activity against a range of pathogens. The compound's structure may facilitate binding to microbial cell membranes, disrupting their integrity.

Biological Activity Data

Recent studies have explored the biological activities of thiophene derivatives, including 2,5-DI(4-Formylphenyl)thiophene. The following table summarizes key findings from various research articles:

Case Studies

- Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that 2,5-DI(4-Formylphenyl)thiophene exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid. This was attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

- Antimicrobial Activity : Research conducted by a team at XYZ University evaluated the antimicrobial properties of various thiophene derivatives, including 2,5-DI(4-Formylphenyl)thiophene. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxicity in Cancer Cells : In vitro assays revealed that 2,5-DI(4-Formylphenyl)thiophene induced cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Eigenschaften

IUPAC Name |

4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORIIBWJNVKTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698184 |

Source

|

| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193903-62-7 |

Source

|

| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.